N-Boc-N,N-bis(2-chloroethyl)amine: A Comprehensive Technical Guide to Synthesis and Characterization
N-Boc-N,N-bis(2-chloroethyl)amine: A Comprehensive Technical Guide to Synthesis and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Boc-N,N-bis(2-chloroethyl)amine is a pivotal building block in medicinal chemistry and organic synthesis. As a member of the nitrogen mustard class of compounds, its core bis(2-chloroethyl)amine moiety functions as a potent alkylating agent. The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly tempers the high reactivity of the nitrogen mustard, allowing for controlled and selective chemical transformations. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for N-Boc-N,N-bis(2-chloroethyl)amine, serving as a critical resource for professionals in drug development and chemical research. The strategic use of this protected precursor is fundamental in constructing complex molecules, including targeted anticancer agents.[1]
Physicochemical Properties
N-Boc-N,N-bis(2-chloroethyl)amine is typically a colorless to pale yellow liquid or semi-solid.[2][3] It is soluble in organic solvents like dichloromethane and acetonitrile.[3] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 118753-70-1 | [1][3][4][5][6][7] |
| Molecular Formula | C₉H₁₇Cl₂NO₂ | [3][4][5][7] |
| Molecular Weight | 242.14 g/mol | [1][3][4][5][7] |
| Appearance | Clear, colorless liquid | [4] |
| Purity | ≥95% - 97% | [4][8] |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 290.7 ± 33.0 °C (Predicted) | [2] |
| Refractive Index | 1.471 (Predicted) | [2] |
Synthesis Methodology
The most common and efficient synthesis of N-Boc-N,N-bis(2-chloroethyl)amine involves the protection of bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O).[3] The starting material, bis(2-chloroethyl)amine, is typically used as its more stable hydrochloride salt.[3][9] A base, such as triethylamine, is required to neutralize the hydrochloride salt and facilitate the reaction with the Boc anhydride.[3][9] The reaction is generally performed in an inert solvent like dichloromethane at room temperature, often yielding the desired product in high purity.[1][3]
An alternative synthetic route involves the chlorination of diethanolamine using a reagent like thionyl chloride to first generate bis(2-chloroethyl)amine, which is then reacted with Boc anhydride.[3][10]
Caption: General workflow for the synthesis of N-Boc-N,N-bis(2-chloroethyl)amine.
Synthesis Reaction Parameters
| Parameter | Condition | Source |
| Starting Material | bis(2-chloroethyl)amine hydrochloride | [3][9] |
| Protecting Agent | di-tert-butyl dicarbonate (Boc₂O) | [3] |
| Base | Triethylamine | [3][9] |
| Solvent | Dichloromethane | [3] |
| Temperature | Room Temperature | [3] |
| Duration | ~24 hours | [3] |
| Reported Yield | Up to 98% | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-N,N-bis(2-chloroethyl)amine
This protocol is adapted from established procedures for the N-Boc protection of secondary amines.[3][9]
-
Preparation: To a suspension of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0°C (ice bath) for 15-20 minutes.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dry DCM dropwise to the stirring suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water.[9] Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though high yields of pure product are often obtained after workup.[1]
Characterization Data
Characterization relies on standard spectroscopic methods to confirm the structure and purity of the final product.
| Technique | Data / Expected Observations | Source |
| ¹H NMR | For Precursor (Bis(2-chloroethyl)amine HCl in DMSO-d₆): δ 9.79 (s, NH), 3.97 (t, 4H, N-CH₂), 3.37 (t, 4H, CH₂-Cl). Expected for N-Boc Product: Appearance of a large singlet around δ 1.4-1.5 (9H, t-butyl); shifts in the ethyl protons (N-CH₂ and CH₂-Cl) compared to the starting amine. | [11] |
| ¹³C NMR | Expected for N-Boc Product: Signals for the t-butyl group (quaternary C ~80 ppm, methyl C ~28 ppm), a carbonyl signal (~155 ppm), and signals for the two chloroethyl chains (~40-50 ppm). | |
| IR Spectroscopy | For Precursor (Bis(2-chloroethyl)amine HCl): Broad N-H stretch. Expected for N-Boc Product: Disappearance of N-H stretch; appearance of a strong carbonyl (C=O) stretch from the Boc group around 1690-1710 cm⁻¹. | [12] |
| Mass Spec (MS) | Expected (ESI-MS): [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 242.14 g/mol . | [3][5] |
Chemical Reactivity and Applications
The primary utility of N-Boc-N,N-bis(2-chloroethyl)amine lies in its role as a stable precursor to the highly reactive nitrogen mustard.[1] The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the bis(2-chloroethyl)amine functionality.[3] This deprotected amine can then participate in various reactions, most notably the alkylation of nucleophiles.[1]
In a biological context, this alkylating ability is harnessed for anticancer applications. The nitrogen mustard forms a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, particularly the N7 position of guanine in DNA.[1] This leads to DNA cross-linking, disrupts replication, and induces apoptosis in rapidly dividing cancer cells.[1]
Caption: Pathway from Boc-protected precursor to DNA alkylation.
References
- 1. N-Boc-N,N-bis(2-chloroethyl)amine | 118753-70-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Buy N-Boc-N,N-bis(2-chloroethyl)amine (EVT-340696) | 118753-70-1 [evitachem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. N-BOC-N,N-Bis(2-chloroethyl)amine | C9H17Cl2NO2 | CID 11230235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Accela Chembio Inc N-Boc-N | N-bis(2-chloroethyl)amine | 118753-70-1 | | Fisher Scientific [fishersci.com]
- 9. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]
- 12. Bis(2-chloroethyl)amine hydrochloride(821-48-7) IR Spectrum [m.chemicalbook.com]
